N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
“N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide” is a complex organic compound. It contains a cyclopentyl group, a methoxyphenyl group, and a methylthiophenyl group, all connected by an oxalamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl, methoxyphenyl, and methylthiophenyl groups, followed by their connection via the oxalamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would provide a cyclic structure, while the methoxyphenyl and methylthiophenyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxalamide group could potentially allow for reactions involving the nitrogen atoms, while the methoxy and methylthio groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy and methylthio groups could potentially make the compound more polar, affecting its solubility in various solvents .Scientific Research Applications
Photophysical and Chemical Studies
Research on similar compounds, like 2-phenyltryptamines and their derivatives, has provided valuable insights into the nature of binding sites for certain receptors in the brain and in cellular models, such as the melatonin receptor in chicken brain and Xenopus laevis melanophore cells. These studies help in understanding the electronic and structural requirements for receptor binding, aiding in the design of more selective and potent therapeutic agents (Garratt, Jones, Tocher, & Sugden, 1995).
Pharmacokinetic Characterization
Compounds like S-1, a selective androgen receptor modulator, have been studied in rats to understand their pharmacokinetics, metabolism, and the role of molecular properties in their pharmacological profile. Such studies involve determining the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for the development of new drugs. This research helps in identifying the metabolic pathways involved and the formation of various metabolites, which is essential for predicting the safety and efficacy of new therapeutic agents (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Synthesis and Chemical Transformations
The study of N-oxides and N-methoxytriazolium salts, including their electrophilic and nucleophilic substitution reactions, provides a framework for the synthesis of various substituted 1,2,3-triazoles. These chemical transformations are foundational for the development of novel compounds with potential applications in medicinal chemistry and material science. Understanding these reactions enables the design of molecules with desired properties, such as increased potency, selectivity, or improved pharmacokinetic profiles (Begtrup & Holm, 1981).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-27-18-10-8-16(9-11-18)22(12-3-4-13-22)15-23-20(25)21(26)24-17-6-5-7-19(14-17)28-2/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXFQAIXVYNJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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